molecular formula C16H13N B8748512 5-Methyl-5,6-dihydroindeno[2,1-b]indole CAS No. 90054-38-9

5-Methyl-5,6-dihydroindeno[2,1-b]indole

Cat. No. B8748512
CAS RN: 90054-38-9
M. Wt: 219.28 g/mol
InChI Key: GQVCNPBYKZHECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06451724B1

Procedure details

In a 0.5 l bulb were placed 100 ml 50% aqueous NaOH, 100 ml benzene, 6.1 g (28 mmol)of 5,6-dihydroindeno[2,1-b]indole, prepared in Example 4, 1.8 ml (28 mmol) of MeI and 0.5 g of trimethylcetylammonium bromide. After having stirred the obtained mixture for 2 hours, the formation of an organic phase was observed; said phase was separated, washed twice with water (100 ml) and dried over Na2SO4. After removal of the solvent, the residue was recrystallized from ethanol, obtaining 4.8 g of N-methyl-5,6-dihydroindeno[2,1-b]indole (yield=78%).
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[C:5]1[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH2:12][C:6]=1[NH:7]2.[CH3:19]I>[Br-].C[N+](C)(C)CCCCCCCCCCCCCCCC.C1C=CC=CC=1>[CH3:19][N:7]1[C:8]2[C:4](=[CH:3][CH:11]=[CH:10][CH:9]=2)[C:5]2[C:18]3[C:13]([CH2:12][C:6]1=2)=[CH:14][CH:15]=[CH:16][CH:17]=3 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
6.1 g
Type
reactant
Smiles
C1=C2C3=C(NC2=CC=C1)CC1=CC=CC=C13
Step Three
Name
Quantity
1.8 mL
Type
reactant
Smiles
CI
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Br-].C[N+](CCCCCCCCCCCCCCCC)(C)C
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
After having stirred the obtained mixture for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed twice with water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C2=C(C3=CC=CC=C13)C1=CC=CC=C1C2
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.